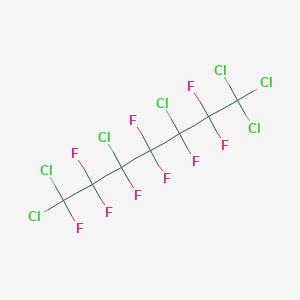![molecular formula C17H26OSe B14633921 Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]- CAS No. 54724-66-2](/img/structure/B14633921.png)
Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]- is an organic compound that belongs to the class of cyclohexanols This compound features a cyclohexanol ring substituted with a tert-butyl group and a phenylseleno group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]- typically involves the following steps:
Formation of the Cyclohexanol Ring: The cyclohexanol ring can be synthesized through the hydrogenation of phenol.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Phenylseleno Group: The phenylseleno group can be added through a nucleophilic substitution reaction using phenylselenol and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets and pathways. The phenylseleno group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s stability and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol, 4-(1,1-dimethylethyl)-: Lacks the phenylseleno group.
Cyclohexanol, 1-[(phenylseleno)methyl]-: Lacks the tert-butyl group.
Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylthio)methyl]-: Contains a phenylthio group instead of a phenylseleno group.
Propriétés
Numéro CAS |
54724-66-2 |
|---|---|
Formule moléculaire |
C17H26OSe |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
4-tert-butyl-1-(phenylselanylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H26OSe/c1-16(2,3)14-9-11-17(18,12-10-14)13-19-15-7-5-4-6-8-15/h4-8,14,18H,9-13H2,1-3H3 |
Clé InChI |
UTTVMZVYWCVCAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)(C[Se]C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


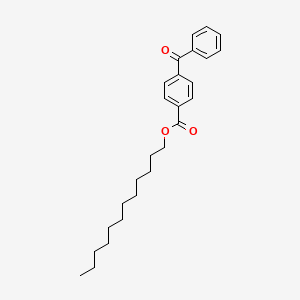
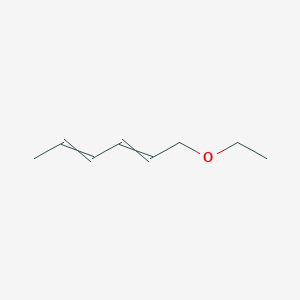
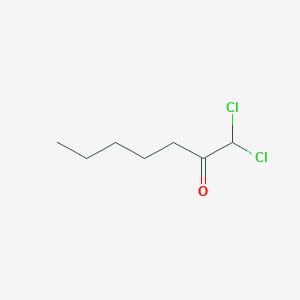
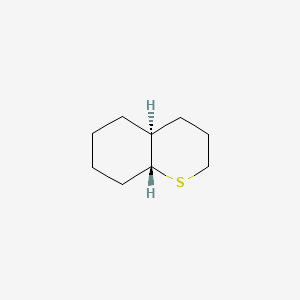
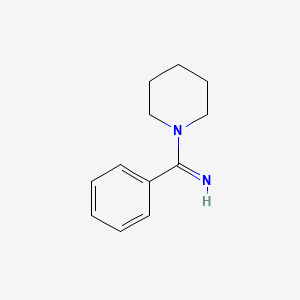

propanedioate](/img/structure/B14633864.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)

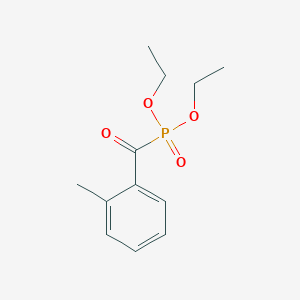
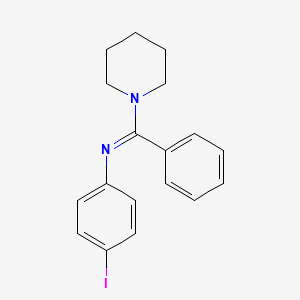
![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)
